
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been extensively studied for its effectiveness in repelling insects. DEET has been used for over 60 years and is considered to be one of the most effective insect repellents available.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans or animals. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the significance of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. It has been extensively studied for its effectiveness in repelling insects and has been shown to be effective against a wide range of species. However, DEET can be expensive and may not be suitable for use in all experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Investigating the mechanism of action of DEET in more detail to better understand how it works to repel insects.
2. Developing new insect repellents that are more effective and have fewer side effects than DEET.
3. Studying the long-term effects of DEET exposure on humans and animals.
4. Investigating the effects of DEET on non-target species, such as beneficial insects and wildlife.
5. Exploring the potential use of DEET in other applications, such as agriculture and public health.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. While there are some limitations to its use, it remains one of the most effective insect repellents available. Further research is needed to better understand its mechanism of action and to explore its potential use in other applications.
Synthesemethoden
DEET can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2,6-diethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness in repelling insects such as mosquitoes, ticks, and biting flies. It is commonly used in insect repellent products such as sprays, lotions, and wipes. DEET has been shown to be effective in repelling insects for several hours, depending on the concentration used.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-9-8-10-17(7-2)18(16)20-23(21,22)19-14(4)11-13(3)12-15(19)5/h8-12,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRFGJJEDBZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

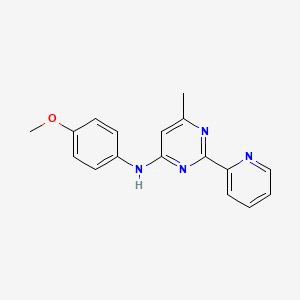
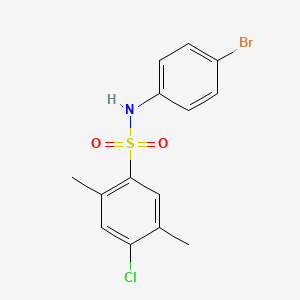
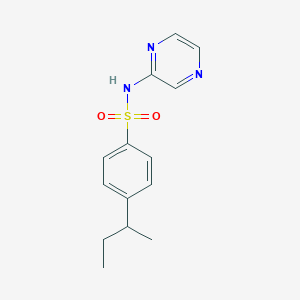

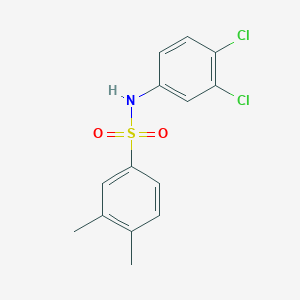
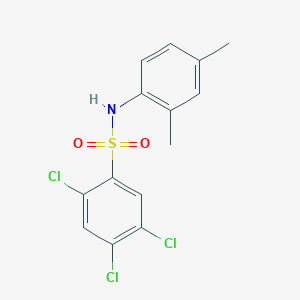
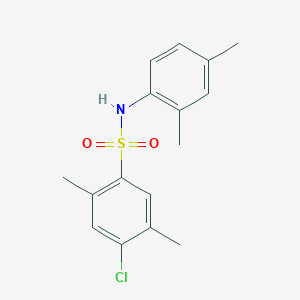
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
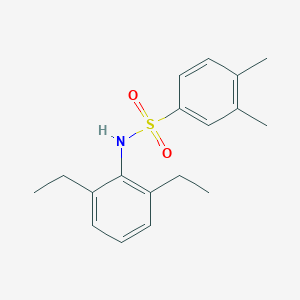

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)